molecular formula C18H15NO5 B8480605 Benzyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-22-9

Benzyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No. B8480605
Key on ui cas rn: 61312-22-9
M. Wt: 325.3 g/mol
InChI Key: STARYSVRGFQTIG-UHFFFAOYSA-N
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Patent
US04145432

Procedure details

A mixture of 2-nitrobenzaldehyde (3.023 g), benzyl acetoacetate (3.802 g) and piperidine (272.5 mg) in benzene (10 ml), was treated in a substantially similar manner that of Example 1-11) to give a brown oil (6.94 g) of benzyl 2-(2-nitrobenzylidene)acetoacetate, which was further treated with ethyl 3-amino-4,4-diethoxycrotonate (4.34 g) to give a dark brown oil (10.3 g). This oil was purified by column chromatography on silica-gel and the resultant oil (3.8 g) was crystallized to give crystals (1.65 g) of benzyl 2-methyl-4-(2-nitrophenyl)-5-ethoxycarbonyl-6-diethoxymethyl-1,4-dihydropyridine-3-carboxylate, m.p. 103° to 103.5° C. (recrystallized from a mixture of diisopropyl ether and n-hexane).
Quantity
3.023 g
Type
reactant
Reaction Step One
Quantity
3.802 g
Type
reactant
Reaction Step One
Quantity
272.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[C:12]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15].N1CCCCC1>C1C=CC=CC=1>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[C:13]([C:14]([CH3:16])=[O:15])[C:12]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
3.023 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
3.802 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC1=CC=CC=C1
Name
Quantity
272.5 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated in a substantially similar manner that of Example 1-11)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)OCC2=CC=CC=C2)C(=O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.94 g
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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